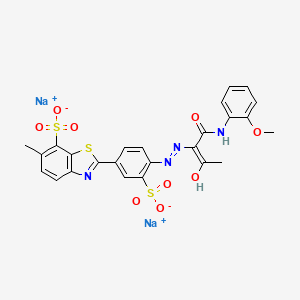

Directyellow27

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its chemical structure includes a ketone group and a pyridine ring, contributing to its vibrant yellow color.

Direct Yellow 27: (C.I. 13950) is an organic synthetic dye commonly used in the textile, paper, and leather industries. It belongs to the class of direct dyes, which can bind directly to cellulose fibers without the need for a mordant.

Preparation Methods

- The synthesis of Direct Yellow 27 involves several steps:

Step 1: Benzylamine reacts with ammonium sulfate under acidic conditions to form benzaldehyde aniline.

Step 2: Benzaldehyde aniline undergoes oxidation, treatment with sodium sulfate, and diazotization to yield the azo compound, pyrazolyl diazo benzaldehyde.

Step 3: Acylation of pyrazolyl diazo benzaldehyde leads to the formation of Direct Yellow 27.

- Optimization and improvements in reaction conditions enhance the synthetic efficiency.

Chemical Reactions Analysis

Reactions: Direct Yellow 27 can participate in various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: Reduction may yield colorless or lighter derivatives, while oxidation can lead to degradation.

Scientific Research Applications

Textile Industry: Direct Yellow 27 is widely used for dyeing cotton, rayon, and other cellulose-based fibers due to its good solubility and colorfastness.

Paper Industry: It imparts bright yellow hues to paper products.

Biological Research: Researchers use it as a staining agent for cell visualization.

Environmental Applications: It can be employed in water quality testing and monitoring.

Photographic Industry: Direct Yellow 27 has applications in color photography.

Mechanism of Action

- The exact mechanism of Direct Yellow 27’s effects is not extensively studied.

- It likely interacts with cellular components, affecting their function or structure.

- Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds: Other direct dyes, such as Direct Yellow 4 and Direct Yellow 12, share similarities in structure and application.

Uniqueness: Direct Yellow 27 stands out due to its specific shade of yellow and favorable properties.

Remember that Direct Yellow 27 is sensitive to water hardness and can exhibit color changes in the presence of copper and iron ions. Safety precautions include avoiding skin and eye contact

Properties

Molecular Formula |

C25H20N4Na2O9S3 |

|---|---|

Molecular Weight |

662.6 g/mol |

IUPAC Name |

disodium;2-[4-[[(Z)-3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,30H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b21-14-,29-28?;; |

InChI Key |

VHKQQPDOJAIOKS-VNWOPPERSA-L |

Isomeric SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=N/C(=C(/C)\O)/C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)